3-Amino-1-(3-hydroxy-4-methoxypyrrolidin-1-yl)propan-1-one
Overview
Description
3-Amino-1-(3-hydroxy-4-methoxypyrrolidin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C8H16N2O3 and its molecular weight is 188.22 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that the pyrrolidine ring, a key structural component of this compound, is widely used in medicinal chemistry to obtain compounds for the treatment of human diseases .
Mode of Action
Compounds with a pyrrolidine ring are known to interact with their targets in a way that allows efficient exploration of the pharmacophore space due to sp3-hybridization . This interaction contributes to the stereochemistry of the molecule and increases three-dimensional coverage due to the non-planarity of the ring .
Biochemical Pathways
It is known that the pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, are characterized by target selectivity .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy in drug design, as they are useful tools for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Action Environment
It is known that heteroatomic saturated ring systems allow a greater chance of generating structural diversity .
Biochemical Analysis
Biochemical Properties
3-Amino-1-(3-hydroxy-4-methoxypyrrolidin-1-yl)propan-1-one plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. The pyrrolidine ring in its structure allows for efficient exploration of the pharmacophore space, contributing to the stereochemistry and three-dimensional coverage of the molecule . This compound has been shown to interact with enzymes such as cyclooxygenase (COX), where it exhibits selective inhibition of COX-2 over COX-1 . Additionally, it can bind to various proteins, influencing their activity and stability.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been observed to affect the expression of genes involved in inflammatory responses, thereby reducing inflammation . It also impacts cellular metabolism by altering the activity of metabolic enzymes, leading to changes in metabolite levels and metabolic flux.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity. For example, its interaction with COX-2 results in the inhibition of the enzyme’s activity, thereby reducing the production of pro-inflammatory prostaglandins . Additionally, this compound can influence gene expression by binding to transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained effects on cellular processes, although the extent of these effects may vary depending on the experimental conditions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it exhibits beneficial effects such as anti-inflammatory and analgesic properties . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage levels for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism, leading to the formation of metabolites that can further influence cellular processes . The compound’s metabolism can affect metabolic flux and the levels of specific metabolites, thereby impacting overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . The distribution of this compound can affect its bioavailability and efficacy, making it essential to understand its transport mechanisms for effective therapeutic use.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of this compound can influence its interactions with other biomolecules and its overall efficacy in modulating cellular processes.
Properties
IUPAC Name |
3-amino-1-(3-hydroxy-4-methoxypyrrolidin-1-yl)propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O3/c1-13-7-5-10(4-6(7)11)8(12)2-3-9/h6-7,11H,2-5,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AATZVYHQQRKBFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CN(CC1O)C(=O)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.